molecular formula C13H21N3O B13823532 Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- CAS No. 3513-25-5

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-

Cat. No.: B13823532
CAS No.: 3513-25-5
M. Wt: 235.33 g/mol
InChI Key: ICOVNGHKWQHBFJ-GDNBJRDFSA-N
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Description

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- is a complex organic compound with the molecular formula C13H21N3O and a molecular weight of 235.3253 g/mol. This compound is known for its unique structure, which includes a hydrazinecarboxamide group and a hexahydro-naphthalenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves several steps. One common synthetic route includes the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarboxamide group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- can be compared with other similar compounds, such as:

    Hydrazinecarboxamide: A simpler compound with similar functional groups but lacking the hexahydro-naphthalenyl moiety.

    Semicarbazide: Another related compound with a similar hydrazinecarboxamide group but different overall structure.

    Aminourea: A compound with a similar functional group but different substituents.

The uniqueness of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

3513-25-5

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

[(Z)-1-(2,3,4,5,6,7-hexahydro-1H-naphthalen-4a-yl)ethylideneamino]urea

InChI

InChI=1S/C13H21N3O/c1-10(15-16-12(14)17)13-8-4-2-6-11(13)7-3-5-9-13/h6H,2-5,7-9H2,1H3,(H3,14,16,17)/b15-10-

InChI Key

ICOVNGHKWQHBFJ-GDNBJRDFSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C12CCCCC1=CCCC2

Canonical SMILES

CC(=NNC(=O)N)C12CCCCC1=CCCC2

Origin of Product

United States

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